8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one with hexyl bromide in the presence of a base like potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the hexyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with various molecular targets. It can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. For example, its anticancer activity may be due to the inhibition of topoisomerase enzymes, which are crucial for DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one
- 9-ethyl-2,3,4-trimethyl-7H-furo[2,3-f]chromen-7-one
- 3-(4-methoxyphenyl)-4,8,9-trimethylfuro[2,3-f]chromen-7-one
Uniqueness
8-hexyl-3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one is unique due to its specific hexyl substitution, which can influence its lipophilicity and biological activity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C20H24O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
8-hexyl-3,4,9-trimethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C20H24O3/c1-5-6-7-8-9-15-14(4)18-16(23-20(15)21)10-12(2)17-13(3)11-22-19(17)18/h10-11H,5-9H2,1-4H3 |
InChI Key |
YJPAUAMGOQLJFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C3=C2OC=C3C)C)OC1=O)C |
Origin of Product |
United States |
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